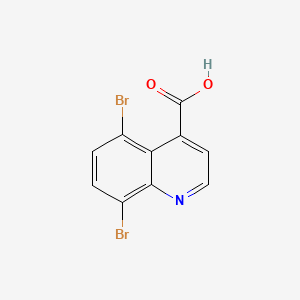

5,8-Dibromoquinoline-4-carboxylic acid

Description

Properties

Molecular Formula |

C10H5Br2NO2 |

|---|---|

Molecular Weight |

330.96 g/mol |

IUPAC Name |

5,8-dibromoquinoline-4-carboxylic acid |

InChI |

InChI=1S/C10H5Br2NO2/c11-6-1-2-7(12)9-8(6)5(10(14)15)3-4-13-9/h1-4H,(H,14,15) |

InChI Key |

RZQYHRRHORWWNH-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C2C(=C1Br)C(=CC=N2)C(=O)O)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,8-Dibromoquinoline-4-carboxylic acid typically involves the bromination of quinoline derivatives. One common method is the bromination of quinoline-4-carboxylic acid using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The reaction is usually carried out in an organic solvent like chloroform or carbon tetrachloride at elevated temperatures.

Industrial Production Methods

Industrial production of this compound often involves large-scale bromination processes. These processes are optimized for high yield and purity, using continuous flow reactors and automated systems to control reaction conditions precisely. The use of environmentally friendly solvents and catalysts is also a focus to minimize the environmental impact.

Chemical Reactions Analysis

Types of Reactions

5,8-Dibromoquinoline-4-carboxylic acid undergoes various chemical reactions, including:

Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Coupling Reactions: Palladium catalysts and boronic acids in the presence of a base.

Major Products Formed

The major products formed from these reactions include various substituted quinoline derivatives, which can be further functionalized for specific applications.

Scientific Research Applications

5,8-Dibromoquinoline-4-carboxylic acid has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as an antimicrobial and anticancer agent.

Medicine: Explored for its role in the development of new pharmaceuticals.

Industry: Used in the production of dyes, pigments, and other fine chemicals.

Mechanism of Action

The mechanism of action of 5,8-Dibromoquinoline-4-carboxylic acid involves its interaction with specific molecular targets. The bromine atoms and the carboxylic acid group play crucial roles in its reactivity and binding affinity. The compound can inhibit certain enzymes or interact with DNA, leading to its biological effects. The exact pathways and targets depend on the specific application and the derivatives used.

Comparison with Similar Compounds

Table 1: Structural Comparison of Quinoline Derivatives

| Compound Name | Substituents (Positions) | Molecular Formula | Key Features |

|---|---|---|---|

| This compound | Br (5,8), COOH (4) | C₁₀H₅Br₂NO₂ | High electronegativity (Br), carboxylic acid for solubility/functionalization |

| 4-Hydroxy-5,8-dimethylquinoline-3-carboxylic acid | CH₃ (5,8), OH (4), COOH (3) | C₁₃H₁₃NO₃ | Methyl groups (electron-donating), hydroxy and carboxylic acid groups |

| 4-Bromo-5,8-dichloroquinoline | Br (4), Cl (5,8) | C₉H₄BrCl₂N | Halogenated (Br/Cl mix), lacks carboxylic acid; potential electrophilic sites |

| 2-(5-Chlorothiophen-2-yl)-5,8-dimethylquinoline-4-carboxylic acid | Cl-thiophene (2), CH₃ (5,8), COOH (4) | C₁₆H₁₂ClNO₂S | Thiophene moiety (π-conjugation), methyl groups, and carboxylic acid |

Key Observations :

- Halogen vs.

- Carboxylic Acid Position: The 4-carboxylic acid group in 5,8-dibromoquinoline and the thiophene-containing analog may improve aqueous solubility and enable salt formation, unlike 4-bromo-5,8-dichloroquinoline, which lacks this functional group .

- Heterocyclic Modifications: The thiophene ring in the 2-(5-chlorothiophen-2-yl) derivative introduces sulfur-based conjugation, which could alter electronic properties and redox behavior compared to purely halogenated or methylated quinolines .

Physicochemical and Reactivity Trends

While experimental data (e.g., logP, pKa) for this compound are unavailable in the provided evidence, trends can be inferred:

- Solubility: The carboxylic acid group enhances water solubility relative to non-carboxylated analogs like 4-bromo-5,8-dichloroquinoline. Methyl groups (e.g., in 5,8-dimethyl derivatives) may reduce solubility due to increased hydrophobicity .

- Electrophilicity: Bromine’s strong electron-withdrawing effect likely increases the electrophilicity of the quinoline ring, making this compound more reactive in substitution reactions compared to methylated analogs .

- Stability: Dichloro- and dibromo-substituted quinolines (e.g., 4-bromo-5,8-dichloroquinoline) may exhibit higher thermal stability due to stronger C–X bonds compared to methyl or hydroxy groups .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5,8-dibromoquinoline-4-carboxylic acid, and how do reaction conditions influence yield?

- Methodology :

-

Bromination : Begin with quinoline-4-carboxylic acid derivatives. Use bromine (Br₂) or N-bromosuccinimide (NBS) in anhydrous solvents (e.g., DMF or CCl₄) under reflux. Control temperature (80–120°C) and stoichiometry (2:1 Br₂:substrate) for selective 5,8-dibromination .

-

Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) improves purity (>95%) .

-

Yield Optimization : Catalytic Lewis acids (e.g., FeCl₃) enhance regioselectivity. Monitor reaction progress via TLC or HPLC .

- Data Table :

| Reaction Condition | Brominating Agent | Solvent | Yield (%) | Purity (%) |

|---|---|---|---|---|

| 80°C, 12 h | Br₂ | DMF | 62 | 92 |

| 100°C, 8 h | NBS | CCl₄ | 78 | 95 |

Q. How do solubility and stability properties of this compound impact experimental design?

- Methodology :

- Solubility : Test in polar (DMSO, methanol) and nonpolar solvents (dichloromethane). DMSO is preferred for biological assays due to high solubility (~50 mg/mL) .

- Stability : Conduct accelerated degradation studies (40°C/75% RH for 30 days). Use HPLC to detect decomposition products (e.g., debrominated derivatives) .

- Storage : Store at -20°C in amber vials under inert gas (argon) to prevent photodegradation and hydrolysis .

Advanced Research Questions

Q. How can regioselectivity challenges in 5,8-dibromination be resolved using computational chemistry?

- Methodology :

- DFT Calculations : Model bromination pathways using Gaussian or ORCA software. Compare activation energies for bromination at positions 5,8 vs. 6,7 .

- Electrostatic Potential Maps : Identify electron-rich regions (quinoline N-oxide formation) to predict bromine attack sites .

- Validation : Cross-reference computational predictions with experimental NMR (¹H/¹³C) and X-ray crystallography data .

Q. What contradictory data exist regarding the biological activity of brominated quinoline derivatives, and how can they be reconciled?

- Case Study :

- Antimicrobial Activity : 6-Bromoquinoline-8-carboxylic acid shows MIC = 8 µg/mL against S. aureus , while 5,8-difluoro analogs exhibit reduced potency (MIC > 32 µg/mL) due to fluorine’s electronegativity .

- Contradiction : Discrepancies arise from assay conditions (e.g., pH, bacterial strain variability). Standardize protocols using CLSI guidelines .

- Resolution :

- Perform dose-response curves across multiple cell lines.

- Use isosteric substitutions (e.g., Br → CF₃) to isolate electronic vs. steric effects .

Q. How can structure-activity relationship (SAR) studies guide the design of this compound analogs?

- Methodology :

- Substituent Screening : Synthesize derivatives with modified carboxylic acid groups (e.g., esters, amides) and test for target binding .

- Biological Assays : Measure IC₅₀ values against cancer cell lines (e.g., HeLa) or enzyme targets (e.g., topoisomerase II) .

- SAR Table :

| Derivative | R Group | IC₅₀ (µM) | Target |

|---|---|---|---|

| Parent compound | -COOH | 12.3 | Topoisomerase II |

| Methyl ester | -COOCH₃ | >100 | Inactive |

| Amide (NH₂) | -CONH₂ | 45.7 | Moderate |

Q. What crystallographic data reveal about the molecular interactions of this compound with biological targets?

- Methodology :

- X-ray Crystallography : Co-crystallize the compound with target proteins (e.g., kinases). Resolve structures at <2.0 Å resolution .

- Key Findings :

- Bromine atoms form halogen bonds with backbone carbonyls (distance ~3.2 Å) .

- Carboxylic acid group hydrogen-bonds to catalytic lysine residues .

Methodological Challenges & Solutions

Q. How to address low yields in large-scale synthesis of this compound?

- Scale-Up Strategies :

- Use flow chemistry for precise temperature control during exothermic bromination .

- Optimize catalyst recycling (e.g., FeCl₃ immobilized on silica) to reduce costs .

Q. What analytical techniques resolve ambiguities in characterizing brominated quinoline regioisomers?

- Advanced Techniques :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.